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Compound of Interest

Compound Name: Ditetradecyl adipate

Cat. No.: B15345863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for

Ditetradecyl adipate, a diester of adipic acid and tetradecanol. The information herein is

designed to assist researchers and professionals in the identification, characterization, and

quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained

spectra for this specific molecule are not publicly available, this guide presents predicted data

based on the compound's chemical structure and spectroscopic principles of similar long-chain

esters.

Chemical Structure and Properties
Ditetradecyl adipate possesses the chemical formula C34H66O4 and a molecular weight of

538.9 g/mol . Its structure consists of a central adipic acid core esterified with two 14-carbon

tetradecyl chains. This structure gives the molecule its characteristic lipophilic nature.

Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for Ditetradecyl
adipate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹³C NMR Chemical Shifts for Ditetradecyl Adipate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15345863?utm_src=pdf-interest
https://www.benchchem.com/product/b15345863?utm_src=pdf-body
https://www.benchchem.com/product/b15345863?utm_src=pdf-body
https://www.benchchem.com/product/b15345863?utm_src=pdf-body
https://www.benchchem.com/product/b15345863?utm_src=pdf-body
https://www.benchchem.com/product/b15345863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15345863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (δ) ppm Multiplicity

C=O (Ester Carbonyl) 173-174 Singlet

-CH₂-O- (Methylene adjacent

to oxygen)
64-65 Triplet

-CH₂-C=O (Methylene

adjacent to carbonyl)
34-35 Triplet

-(CH₂)n- (Bulk methylene

groups of tetradecyl chain)
29-30 Multiplet

-CH₂-CH₂-O- 28-29 Triplet

-CH₂-CH₂-C=O 24-25 Triplet

-CH₂-CH₃ (Terminal methylene

of tetradecyl chain)
22-23 Triplet

-CH₃ (Terminal methyl of

tetradecyl chain)
14-15 Quartet

Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands for Ditetradecyl Adipate

Wavenumber (cm⁻¹) Vibration Type Intensity

2920-2930 C-H stretch (alkane) Strong

2850-2860 C-H stretch (alkane) Strong

1735-1745 C=O stretch (ester) Strong, Sharp

1460-1470 C-H bend (alkane) Medium

1170-1250 C-O stretch (ester) Strong

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for Ditetradecyl Adipate
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m/z (Mass-to-Charge Ratio) Proposed Fragment Ion

538.5 [M]⁺ (Molecular Ion)

341.3 [M - C₁₄H₂₉O]⁺

201.2 [C₁₄H₂₉O]⁺

149.1 [C₆H₁₀O₄ + H]⁺ (Protonated Adipic Acid)

129.1 McLafferty Rearrangement Product

57.1 [C₄H₉]⁺

43.1 [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of long-chain esters like

Ditetradecyl adipate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Ditetradecyl adipate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The sample should be free

of particulate matter.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹³C NMR Acquisition:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0-200 ppm

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay (d1): 2 seconds.
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Processing: Apply a Fourier transform to the acquired free induction decay (FID) and

phase correct the resulting spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (Liquid Film): If the sample is a viscous liquid, a thin film can be prepared between

two salt plates (e.g., NaCl or KBr).

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has

minimal IR absorbance in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Background Scan: Record a background spectrum of the salt plates or the solvent.

Sample Scan: Record the spectrum of the prepared sample.

Processing: The instrument software will automatically subtract the background spectrum

from the sample spectrum to yield the final IR spectrum.

Spectral Range: Typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as Direct Infusion or Gas Chromatography-Mass Spectrometry (GC-MS). For a high

molecular weight, low volatility compound like Ditetradecyl adipate, direct infusion with a

suitable ionization source is common.

Ionization: Employ a soft ionization technique to preserve the molecular ion.

Electron Ionization (EI): Can be used, but may lead to extensive fragmentation.
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Electrospray Ionization (ESI) or Chemical Ionization (CI): Often preferred for larger

molecules to minimize fragmentation and clearly observe the molecular ion.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio.

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and

fragment ions (e.g., m/z 50-600).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like Ditetradecyl adipate.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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This guide provides a foundational understanding of the expected spectroscopic characteristics

of Ditetradecyl adipate. For definitive identification and characterization, it is always

recommended to obtain experimental data on a purified sample. The protocols and predicted

data herein should serve as a valuable reference for researchers working with this and similar

long-chain ester compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of Ditetradecyl Adipate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15345863#spectroscopic-data-for-ditetradecyl-
adipate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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